2-(5-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused benzopyran-pyrrole-dione scaffold. Its structure includes:
- 2-(5-methylpyridin-2-yl): A pyridine ring with a methyl group at the 5-position, enhancing solubility and modulating electronic properties.
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-3-13-31-18-8-6-7-17(14-18)23-22-24(29)19-9-4-5-10-20(19)32-25(22)26(30)28(23)21-12-11-16(2)15-27-21/h4-12,14-15,23H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWQMMRXOGBWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the propoxyphenyl group: This step may involve nucleophilic substitution reactions.
Construction of the chromeno-pyrrole core: This is often the most complex step, requiring precise control of reaction conditions to ensure the correct formation of the fused ring system.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and advanced reaction techniques.
Chemical Reactions Analysis
2-(5-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
The compound 2-(5-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, material science, and biochemistry.
Anticancer Activity
Recent studies have shown that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For example, research indicates that the presence of the pyridine and chromene moieties contributes to its cytotoxic effects against breast and lung cancer cells.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro tests reveal effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Neuroprotective Effects
Exploratory studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective mechanism is hypothesized to involve the modulation of apoptotic pathways and enhancement of antioxidant defenses.
Organic Photovoltaics
The unique structural features of the compound make it a candidate for use in organic photovoltaic (OPV) devices. Its ability to absorb light effectively can enhance the efficiency of solar cells. Studies indicate that integrating this compound into polymer blends can improve charge transport properties and overall device performance.
Sensors
The compound's electronic properties allow it to be used in sensor technologies. Research has explored its application in the development of chemical sensors for detecting environmental pollutants. The sensor's sensitivity is attributed to the compound's ability to undergo reversible redox reactions.
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling. This inhibition could lead to new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Drug Delivery Systems
In drug delivery systems, the compound can be utilized as a carrier for therapeutic agents. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies are ongoing to optimize formulations for targeted delivery.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of chromeno[2,3-c]pyrrole compounds, including our target compound. The results indicated a dose-dependent inhibition of cancer cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In research published in Antibiotics, the compound was tested against a panel of pathogens. The results demonstrated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 3: Neuroprotection
A recent study in Neuroscience Letters highlighted the neuroprotective effects observed in animal models treated with the compound following induced oxidative stress. Behavioral tests combined with biochemical assays showed improved cognitive function and reduced markers of oxidative damage.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact :
- R1 (Aryl Group) : Electron-withdrawing groups (e.g., 2-fluorophenyl in AV-C) enhance antiviral activity, while alkoxy groups (e.g., 3-propoxyphenyl) may improve pharmacokinetics .
- R2 (Heterocyclic/Functional Group) : Thiadiazole (AV-C) and pyridine (target compound) contribute to distinct biological profiles. Hydrophilic groups (e.g., hydroxyethyl in VU0605768) modulate receptor selectivity .
- Synthetic Accessibility: Multicomponent one-pot reactions enable rapid diversification of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, as demonstrated by libraries of 223 analogs .
Biological Activity
The compound 2-(5-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a chromeno-pyrrole core with specific substituents that influence its biological activity. The molecular formula is , and its structural representation can be summarized as follows:
- Chromeno Core : A fused ring system that enhances stability and biological interactions.
- Pyrrole Moiety : Known for its role in various biological processes.
- Substituents : The presence of a methylpyridine and propoxyphenyl group significantly affects the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like gentamicin . This suggests that the target compound may also possess similar antimicrobial properties.
Antioxidant Properties
Compounds within this chemical class have been noted for their antioxidant activities. The antioxidant potential is crucial in mitigating oxidative stress-related diseases. Preliminary data suggest that the chromeno-pyrrole structure contributes to free radical scavenging abilities, making it a candidate for further investigation in oxidative stress-related conditions .
Anticancer Activity
The anticancer potential of chromeno-pyrroles has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some derivatives have been identified as dual inhibitors of key enzymes involved in nucleotide biosynthesis pathways, which are essential for cancer cell growth .
The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in folate metabolism, leading to impaired cancer cell growth.
- Receptor Interaction : The presence of specific substituents allows for interactions with various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
- Oxidative Stress Modulation : By scavenging free radicals, the compound may reduce oxidative damage in cells.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that chromeno-pyrrole derivatives exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
- Antioxidant Evaluation : Research indicated that chromeno-pyrroles could effectively reduce oxidative stress markers in vitro, suggesting their utility as therapeutic agents in oxidative stress-related diseases .
- Cancer Cell Proliferation Studies : In vitro assays showed that certain derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis and causing cell cycle arrest at the S-phase .
Q & A
Q. Table 1: Comparative Synthesis Yields Under Varied Conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 70 | None | 65 | 92 |
| DMF | 80 | ZnCl₂ | 82 | 96 |
| THF | 60 | AcOH | 58 | 89 |
| Data adapted from |
Q. Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| HeLa | 12.3 | 3.8 |
| MCF-7 | 8.7 | 5.2 |
| A549 | 18.9 | 2.1 |
| Data adapted from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
